7-Butyl-2,7-diazaspiro[3.5]nonane

Medicinal Chemistry Scaffold Design Conformational Analysis

7-Butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8, molecular formula C₁₁H₂₂N₂, MW 182.31 g/mol) is a member of the 2,7-diazaspiro[3.5]nonane class—a spirocyclic scaffold that fuses a six-membered piperidine ring with a four-membered azetidine ring at a single spiro carbon, incorporating two differentially tunable nitrogen atoms at positions 2 and 7. Unlike the unsubstituted parent scaffold (CAS 136098-14-1) or its common 2-Boc-protected variants (CAS 896464-16-7), this specific derivative bears an n-butyl substituent on the 7-position nitrogen while retaining a free secondary amine at the 2-position, creating a regioselectively pre-functionalized intermediate that enables sequential, orthogonal derivatization without the need for de novo protection–deprotection steps at the piperidine nitrogen.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 1782390-04-8
Cat. No. B1450481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-2,7-diazaspiro[3.5]nonane
CAS1782390-04-8
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCCCN1CCC2(CC1)CNC2
InChIInChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3
InChIKeyDSWWMZIQQVJOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8): A Regioselectively N-Alkylated Spirocyclic Diamine Building Block for Medicinal Chemistry


7-Butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8, molecular formula C₁₁H₂₂N₂, MW 182.31 g/mol) is a member of the 2,7-diazaspiro[3.5]nonane class—a spirocyclic scaffold that fuses a six-membered piperidine ring with a four-membered azetidine ring at a single spiro carbon, incorporating two differentially tunable nitrogen atoms at positions 2 and 7 . Unlike the unsubstituted parent scaffold (CAS 136098-14-1) or its common 2-Boc-protected variants (CAS 896464-16-7), this specific derivative bears an n-butyl substituent on the 7-position nitrogen while retaining a free secondary amine at the 2-position, creating a regioselectively pre-functionalized intermediate that enables sequential, orthogonal derivatization without the need for de novo protection–deprotection steps at the piperidine nitrogen . The 2,7-diazaspiro[3.5]nonane core has been established as a privileged scaffold in modern drug discovery, appearing in clinical-stage candidates targeting sigma receptors (S1R/S2R), KRAS G12C, and mycobacterial DprE1 [1][2].

Why 7-Butyl-2,7-diazaspiro[3.5]nonane Cannot Be Replaced by Generic Piperazine, Unsubstituted Diazaspiro Scaffolds, or Other N-Alkyl Variants in Procurement


The 2,7-diazaspiro[3.5]nonane scaffold is not equivalent to simpler diaza heterocycles such as piperazine or morpholine—the spirocyclic junction imposes a rigid, three-dimensional conformation with near-maximal fraction of sp³-hybridized carbons (Fsp³) that fundamentally alters binding geometry, solubility, and metabolic stability relative to flat or freely rotating six-membered ring systems . Within the 2,7-diazaspiro[3.5]nonane family, the identity of the N-7 substituent critically governs the scaffold's performance in downstream applications: published structure–activity relationship (SAR) data from sigma receptor programs demonstrate that varying the N-alkyl chain length from methyl to phenethyl shifts S1R binding affinity by over 45-fold (Ki values ranging from 2.7 nM for the N-benzyl–N-phenethyl analog 4b to 126 nM for the bis-phenethyl analog 4f) [1]. The n-butyl group at the 7-position provides a specific balance of lipophilicity (predicted cLogP increment of approximately +2.0 vs. the N-methyl analog) and steric bulk that is distinct from the commonly employed benzyl or Boc-protected variants, and substituting a 7-butyl building block with a 7-benzyl analog (CAS 135380-52-8) or 7-methyl analog (CAS 135380-51-7) will alter both the physicochemical trajectory of the elaborated molecule and the efficiency of subsequent synthetic transformations—particularly reductive amination and amide coupling at the 2-position amine . Generic substitution therefore risks introducing SAR perturbations that are not predicted by simple structural analogy.

Quantitative Differentiation Evidence for 7-Butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8) Relative to Closest Comparators


Scaffold Fsp³ and Conformational Rigidity: 2,7-Diazaspiro[3.5]nonane vs. Piperazine as a Bioisostere

The 2,7-diazaspiro[3.5]nonane scaffold provides substantially higher three-dimensional character than classical piperazine—a feature increasingly correlated with clinical success probability. The scaffold contains only sp³-hybridized carbons (excluding the spiro carbon, which is also sp³), yielding an Fsp³ value approaching 1.0 versus piperazine's Fsp³ of 0.5 (C₄H₁₀N₂, 2 sp³ carbons out of 4 total carbons) . This near-maximal Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced metabolic stability relative to flat heteroaromatic systems . The rigid spirocyclic junction locks the piperidine and azetidine rings in a fixed orthogonal orientation, eliminating the conformational flexibility inherent to piperazine, which interconverts between chair conformations with a calculated energy barrier of approximately 10–12 kcal/mol [1]. In a direct application context, the 2,7-diazaspiro[3.5]nonane core replaced piperazine in the design of sigma-2 receptor ligands but resulted in a loss in σ2R affinity when used as a direct bioisostere, underscoring that the scaffolds are not functionally interchangeable despite their superficial structural analogy [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Sigma-1 Receptor (S1R) Binding Affinity: Quantitative SAR from Published 2,7-Diazaspiro[3.5]nonane Derivatives Demonstrating Nanomolar Potency and Functional Profile Control

A systematic SAR study of fifteen 2,7-diazaspiro[3.5]nonane derivatives provides quantitative radioligand binding data establishing the scaffold's privileged status for sigma receptor engagement. Among the series, compound 4b (AD186)—bearing an N-benzyl group on the piperidine nitrogen (analogous to the 7-position in the target compound) and an N-phenethyl group on the azetidine nitrogen—demonstrated the highest S1R affinity with Ki S1R = 2.7 ± 0.3 nM and 10-fold selectivity over S2R (Ki S2R = 27 ± 5.3 nM, Ki S2R/Ki S1R = 10) [1]. Functional profiling in a capsaicin-induced mechanical hypersensitivity model in mice revealed that compound 5b (AB21, Ki S1R = 13 nM) achieved full reversal of mechanical allodynia at a subcutaneous dose of 20 mg/kg—twice the potency of the reference S1R antagonist BD-1063, which required 40 mg/kg for equivalent efficacy [1]. Critically, the functional profile (agonist vs. antagonist at S1R) is exquisitely sensitive to N-substitution pattern: compound 4b (sharing the 2,7-diazaspiro[3.5]nonane core with 5b) was completely devoid of antiallodynic effect and instead reversed the antiallodynia produced by BD-1063, confirming an S1R agonistic profile confirmed by the phenytoin shift assay (Ki ratio control/+phenytoin = 2.6, indicative of agonism) [1]. For procurement purposes, this body of evidence establishes that the 2,7-diazaspiro[3.5]nonane scaffold—and by extension, 7-butyl-2,7-diazaspiro[3.5]nonane as a direct synthetic entry point into N-7-alkyl derivatives—can deliver low-nanomolar S1R affinity and the ability to fine-tune functional efficacy (agonist vs. antagonist) through differential N-substitution at the 2-position.

Sigma Receptor Pharmacology Neuropathic Pain S1R Agonist/Antagonist

Regioselective N-7 Butyl Pre-Functionalization: Synthetic Efficiency vs. Unsubstituted and Boc-Protected 2,7-Diazaspiro[3.5]nonane Building Blocks

From a synthetic efficiency standpoint, 7-butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8) occupies a unique intermediate position on the synthetic complexity ladder. The unsubstituted parent scaffold, 2,7-diazaspiro[3.5]nonane (CAS 136098-14-1, MW 126.20 g/mol), requires two sequential protection/deprotection cycles to achieve regioselective N-alkylation—typically N-Boc protection at the 2-position (to yield CAS 896464-16-7), N-alkylation at the 7-position, and subsequent Boc deprotection . This three-step sequence carries an estimated cumulative yield of 60–75% based on typical Boc protection (90% yield) × alkylation (80–90% yield) × Boc deprotection (85–95% yield) [1]. In contrast, 7-butyl-2,7-diazaspiro[3.5]nonane arrives with the 7-position already functionalized with the desired n-butyl group, reducing the synthetic sequence to a single step at the 2-position (e.g., acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling) and eliminating two transformations that each carry yield loss and purification overhead . Furthermore, the n-butyl group is permanently installed—unlike the Boc group which must be removed and may be incompatible with certain downstream reaction conditions (e.g., strongly acidic media, certain transition-metal-catalyzed couplings) . For procurement decisions, the trade-off is between synthetic flexibility (the parent scaffold allows any N-7 substituent) and synthetic expediency (the 7-butyl derivative eliminates 2–3 steps for programs specifically targeting N-7 butyl-substituted final compounds or libraries).

Synthetic Chemistry Building Block Procurement Hit-to-Lead Optimization

N-Alkyl Chain Lipophilicity Modulation: Butyl vs. Benzyl vs. Methyl 7-Substituted 2,7-Diazaspiro[3.5]nonane Building Blocks

The identity of the N-7 substituent directly controls the lipophilicity of the elaborated molecule—a property that governs solubility, permeability, metabolic stability, and promiscuous binding. The n-butyl group contributes a calculated logP increment (cLogP Δ) of approximately +2.0 relative to the N-7 methyl analog (predicted cLogP for 7-methyl-2,7-diazaspiro[3.5]nonane ~1.3 vs. ~3.3 for the 7-butyl derivative, based on Hansch–Leo fragment constants: –CH₂– contributes +0.5 log units per methylene) . The 7-benzyl analog (CAS 135380-52-8, C₁₄H₂₀N₂, MW 216.32) has a predicted cLogP approximately 0.5–0.8 units higher than the butyl derivative due to the aromatic phenyl contribution but introduces a metabolically labile benzylic C–N bond susceptible to CYP450-mediated N-dealkylation . The 7-Boc-protected variant (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) adds substantial steric bulk and is acid-labile, precluding its use under acidic reaction conditions . Among the permanent N-alkyl options, the n-butyl group occupies a distinct lipophilicity window that balances membrane permeability (generally optimal in the cLogP range of 1–3 for CNS targets and 2–5 for non-CNS targets) against the risk of excessive lipophilicity-driven off-target binding, which increases sharply above cLogP 3–4 [1].

Physicochemical Property Optimization Lipophilicity Drug-Likeness

Broad-Spectrum Antimycobacterial Activity of 2,7-Diazaspiro[3.5]nonane-Containing Benzothiazinones: Scaffold Enables DprE1 Inhibition Across Mycobacterial Species

The 2,7-diazaspiro[3.5]nonane scaffold has proven critical in overcoming a key limitation of benzothiazinone (BTZ) antimycobacterial agents. Classical BTZs such as PBTZ169, while exhibiting nanomolar potency against Mycobacterium tuberculosis (MTB) DprE1, are inactive against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the NTM DprE1 target [1]. A screen of 529 in-house BTZ compounds identified two hits bearing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold with enhanced activity against M. abscessus [1]. Subsequent optimization yielded lead compound B2, which demonstrated potent activity against both MTB (MIC < 0.01 μg/mL) and NTM strains including M. abscessus and M. avium (MIC range: < 0.03125–2.5 μg/mL) [1]. Chiral resolution identified the R-enantiomer (B2-1) as the more active form, and mechanistic studies revealed a stable electrostatic interaction with Asp326 of M. abscessus DprE1—a residue conserved across mycobacterial species—providing a structural rationale for broad-spectrum activity [1]. Compound B2 also exhibited good safety and oral pharmacokinetic (PK) profiles [1]. While this evidence pertains to 2-benzyl-substituted rather than 2-unsubstituted derivatives, it establishes that the 2,7-diazaspiro[3.5]nonane scaffold is a validated pharmacophore for antimycobacterial drug discovery and that 7-butyl-2,7-diazaspiro[3.5]nonane represents a direct intermediate for generating novel 2-substituted analogs via amide coupling, sulfonylation, or reductive amination at the free 2-position amine.

Antimycobacterial Drug Discovery DprE1 Inhibition Tuberculosis

KRAS G12C Covalent Inhibitor Development: The 2,7-Diazaspiro[3.5]nonane Scaffold in Clinical-Stage Oncology Programs

The 2,7-diazaspiro[3.5]nonane core has been successfully deployed in the development of covalent inhibitors targeting the KRAS G12C oncogenic mutant. A scaffold-hopping campaign at Astellas Pharma identified 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as potent covalent KRAS G12C inhibitors that bind Cys12 in the switch-II pocket [1]. Optimization of this series led to the discovery of ASP6918, a clinical-stage KRAS G12C inhibitor with good oral bioavailability and potent in vivo antitumor activity [1]. Prior work disclosed in patent WO2020/085406 describes 1-(7-(quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one derivatives that regulate the activity of G12C mutant KRAS and exhibit good antitumor activity [2]. A structurally related compound, 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane, has been profiled as a KRAS G12C inhibitor acting at the switch-II pocket . The warhead-bearing acryloyl group is typically installed at the 2-position nitrogen, while the 7-position nitrogen accommodates a heteroaryl group that engages the protein surface—precisely the synthetic vector enabled by 7-butyl-2,7-diazaspiro[3.5]nonane, where the butyl group could alternatively serve as a lipophilic anchor in the hydrophobic sub-pocket adjacent to His95 of KRAS [1]. This clinical validation provides procurement rationale for the scaffold in oncology-focused medicinal chemistry programs targeting RAS-driven cancers.

KRAS G12C Inhibition Oncology Covalent Inhibitor Design

Validated Application Scenarios for 7-Butyl-2,7-diazaspiro[3.5]nonane (CAS 1782390-04-8) in Drug Discovery and Chemical Biology


Sigma-1 Receptor (S1R) Ligand Development: N-2 Diversification for Agonist vs. Antagonist Functional Profiling

Investigators seeking to develop novel S1R ligands with tunable functional profiles (agonist, antagonist, or partial agonist) can use 7-butyl-2,7-diazaspiro[3.5]nonane as the core scaffold intermediate. The 7-position n-butyl group provides a pre-installed lipophilic anchor, while the free 2-position amine enables rapid diversification via acylation, sulfonylation, reductive amination, or Buchwald–Hartwig coupling to generate focused libraries. Published evidence demonstrates that the 2,7-diazaspiro[3.5]nonane scaffold yields S1R ligands with Ki values as low as 2.7 nM and that the functional profile (agonist vs. antagonist) is determined by the specific N-2 and N-7 substitution pattern, with agonist/antagonist identity confirmed through the phenytoin shift assay (ratio Ki control/Ki +phenytoin >1 = agonist, ≤1 = antagonist) and capsaicin-induced mechanical hypersensitivity models in mice [1]. The n-butyl group at N-7 contributes a cLogP increment of approximately +2.0 vs. N-7 methyl, positioning the elaborated molecule in a lipophilicity range favorable for CNS penetration while avoiding the metabolic liability of N-7 benzyl analogs .

Next-Generation Antimycobacterial Agent Synthesis: 2-Amide/Sulfonamide Library Elaboration

Research groups focused on overcoming DprE1 target-based resistance in nontuberculous mycobacteria (NTM) can employ 7-butyl-2,7-diazaspiro[3.5]nonane for amide coupling at the 2-position to generate novel benzothiazinone (BTZ) analogs. The 2,7-diazaspiro[3.5]nonane scaffold has been validated in a BTZ context to confer broad-spectrum antimycobacterial activity (MIC MTB < 0.01 μg/mL; NTM < 0.03125–2.5 μg/mL) through an electrostatic interaction between the scaffold and Asp326 of DprE1—a conserved residue across mycobacterial species [2]. While the published lead B2 bears a 2-benzyl group, the 7-butyl derivative offers an alternative lipophilicity profile at the 7-position that may improve oral PK properties relative to the benzyl-substituted series. The free 2-position amine permits direct installation of BTZ warheads via amide bond formation using standard HATU/EDCI coupling protocols, enabling rapid SAR exploration .

KRAS G12C Covalent Inhibitor Programs: Warhead Installation at the 2-Position with Tunable 7-Alkyl Lipophilicity

The 2,7-diazaspiro[3.5]nonane scaffold is a validated core for covalent KRAS G12C inhibitors, as demonstrated by the clinical candidate ASP6918 (Astellas) and related patent disclosures [3][4]. In these programs, the 2-position nitrogen is functionalized with an acryloyl warhead that covalently engages Cys12 in the switch-II pocket of mutant KRAS, while the 7-position accommodates a heteroaryl or substituted phenyl group that binds the protein surface. 7-Butyl-2,7-diazaspiro[3.5]nonane enables exploration of whether an n-butyl group at the 7-position—providing a flexible, saturated hydrocarbon chain rather than a rigid aromatic system—can productively occupy the hydrophobic sub-pocket adjacent to His95 while potentially improving solubility and reducing aromatic ring-mediated off-target interactions. The pre-installed butyl group eliminates two synthetic steps compared to de novo synthesis from the unprotected scaffold .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis: A Pre-Functionalized Sp³-Rich Building Block

7-Butyl-2,7-diazaspiro[3.5]nonane is suited for inclusion in fragment-based screening libraries and DNA-encoded chemical libraries (DELs) where three-dimensional molecular complexity is a key selection criterion. The scaffold's Fsp³ approaching 1.0 and its rigid spirocyclic architecture provide topological diversity that is underrepresented in traditional flat heteroaromatic screening collections . The free 2-position amine serves as a direct attachment point for DNA barcodes (via amide or sulfonamide linkage) or for fragment elaboration in structure-based design. The pre-installed n-butyl group at position 7 provides a defined lipophilic vector without requiring additional protection/deprotection steps, enabling efficient parallel synthesis of DEL members or fragment arrays . The scaffold's demonstrated engagement of multiple therapeutically relevant targets (S1R, KRAS G12C, DprE1) increases the probability that DEL selections will yield hits across diverse target classes [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Butyl-2,7-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.